molecular formula C5H11N3O2S B14212488 N-(2,2-Dimethylhydrazinecarbothioyl)glycine CAS No. 628317-12-4

N-(2,2-Dimethylhydrazinecarbothioyl)glycine

Cat. No.: B14212488
CAS No.: 628317-12-4
M. Wt: 177.23 g/mol
InChI Key: LUOYRQYIVQVMCI-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylhydrazinecarbothioyl)glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a dimethylhydrazine group attached to the carbothioyl moiety, which is further linked to the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylhydrazinecarbothioyl)glycine typically involves the reaction of glycine with 2,2-dimethylhydrazine and a suitable carbothioylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylhydrazinecarbothioyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted glycine derivatives.

Scientific Research Applications

N-(2,2-Dimethylhydrazinecarbothioyl)glycine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylhydrazinecarbothioyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycine derivatives such as N-phenylglycine, N-methylglycine, and N,N-dimethylglycine. These compounds share structural similarities but differ in their functional groups and chemical properties.

Uniqueness

N-(2,2-Dimethylhydrazinecarbothioyl)glycine is unique due to the presence of the dimethylhydrazine and carbothioyl groups, which impart distinct chemical reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

628317-12-4

Molecular Formula

C5H11N3O2S

Molecular Weight

177.23 g/mol

IUPAC Name

2-(dimethylaminocarbamothioylamino)acetic acid

InChI

InChI=1S/C5H11N3O2S/c1-8(2)7-5(11)6-3-4(9)10/h3H2,1-2H3,(H,9,10)(H2,6,7,11)

InChI Key

LUOYRQYIVQVMCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)NCC(=O)O

Origin of Product

United States

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